molecular formula C24H15N3O4 B11558280 2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol

2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11558280
M. Wt: 409.4 g/mol
InChI Key: IGVJKIGDCBTNFL-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is a complex organic compound that features a combination of naphthalene, benzoxazole, and nitrophenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the condensation reaction between 2-(naphthalen-2-yl)-1,3-benzoxazole-6-carbaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: Lacks the nitro group, resulting in different chemical and biological properties.

    2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-aminophenol: Contains an amino group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

The presence of the nitro group in 2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol imparts unique electronic and steric properties, influencing its reactivity and potential applications. This compound’s combination of structural features makes it distinct from other similar compounds and valuable for various research and industrial purposes.

Properties

Molecular Formula

C24H15N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C24H15N3O4/c28-22-10-8-20(27(29)30)12-18(22)14-25-19-7-9-21-23(13-19)31-24(26-21)17-6-5-15-3-1-2-4-16(15)11-17/h1-14,28H

InChI Key

IGVJKIGDCBTNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=C(C=C4)N=CC5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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